dimethachlor OXA

Description

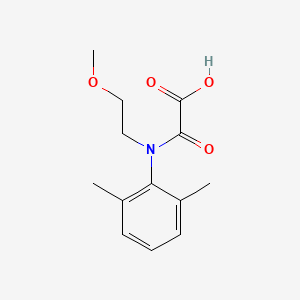

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGMSAFPNAKIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891458 | |

| Record name | Dimethachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086384-49-7 | |

| Record name | Dimethachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biogeochemical Transformation Pathways of Dimethachlor Oxa

Abiotic Degradation Contributions to Dimethachlor (B1670658) OXA Generation

While microbial activity is the primary driver of dimethachlor transformation, abiotic processes can also contribute to its degradation and the formation of metabolites. nih.govanses.fr These processes include hydrolysis and photolysis. nih.govanses.fr

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can be a degradation pathway for chloroacetamides, particularly under acidic or basic conditions. usda.govuiowa.edu For instance, the hydrolysis of the related chloroacetamide herbicide metolachlor (B1676510) is slow under neutral pH but can be more significant at very high or low pH values. usda.govuiowa.edu Studies on dichloroacetamide safeners, which are structurally similar to chloroacetamide herbicides, have shown that hydrolysis rates are pH-dependent, with distinct mechanistic pathways including amide cleavage. acs.org The resulting transformation products are often more polar and mobile than the parent compound. acs.org

Photodegradation, or the breakdown of molecules by light, can also contribute to the dissipation of herbicides in the upper layers of soil and in surface waters. usda.govchemrxiv.org However, metolachlor is relatively stable under natural sunlight. usda.gov Indirect photodegradation, mediated by substances like nitrates and dissolved organic matter in water, can influence the degradation rates. chemrxiv.org

Environmental Parameters Influencing Transformation Kinetics

The rate at which dimethachlor is transformed into its OXA metabolite is significantly influenced by a range of environmental parameters in both soil and aquatic systems.

Several soil properties can affect the biotransformation of dimethachlor. These include:

Organic Matter: Soil organic matter content has a major impact on herbicide availability and degradation. cabidigitallibrary.org Higher organic matter content generally leads to increased adsorption of the herbicide, which can reduce its bioavailability for microbial degradation. agronomy-journal.orgcabidigitallibrary.org However, a negative correlation has been observed between organic matter content and the half-life of metolachlor, indicating it is more persistent in soils with low organic matter. mdpi.com

Soil pH: Soil pH can influence both the chemical stability of the herbicide and the activity of microbial populations. agronomy-journal.orgcabidigitallibrary.org For some pesticides, sorption increases as soil pH decreases. agronomy-journal.org The degradation of the herbicide mandipropamid (B155232) was found to be faster in alkaline soils compared to acidic soils. researchgate.net

Soil Texture: The clay and silt content of the soil can affect herbicide sorption and mobility, thereby influencing its availability for degradation. usda.gov

Moisture and Aeration: Soil moisture content and aeration status are critical for microbial activity. Anaerobic conditions have been shown to enhance the degradation of metolachlor, although the formation of its oxanilic and ethanesulfonic acid metabolites is favored under aerobic conditions. researchgate.netmdpi.com

Temperature: Elevated temperatures can increase the degradation rates of agrochemicals. nih.gov

Table 1: Influence of Soil Properties on Herbicide Degradation

| Soil Property | Effect on Degradation | Reference |

|---|---|---|

| Organic Matter | Increased adsorption, potentially reducing bioavailability. More persistent in low organic matter soils. | mdpi.comagronomy-journal.orgcabidigitallibrary.org |

| pH | Affects sorption and microbial activity. Degradation can be faster in alkaline soils. | researchgate.netagronomy-journal.orgcabidigitallibrary.org |

| Moisture/Aeration | Anaerobic conditions can enhance degradation of the parent compound, but aerobic conditions favor OXA formation. | researchgate.netmdpi.com |

This table is interactive. Click on the headers to sort.

In aquatic environments, several factors influence the degradation of dimethachlor and the formation of its OXA metabolite:

Temperature: As in soil, higher water temperatures generally lead to faster degradation rates of herbicides and their transformation products. nih.gov

pH: The pH of the water can affect the rate of hydrolysis of chloroacetamide herbicides. usda.govuiowa.edu

Presence of Other Substances: The presence of dissolved organic matter and nitrates can influence indirect photodegradation rates. chemrxiv.org

Microbial Population: The presence and activity of microbial communities are fundamental for the biotransformation of these compounds in water. frontiersin.orgmdpi.com

Table 2: Factors Affecting Herbicide Degradation in Aquatic Systems

| Environmental Condition | Influence on Degradation | Reference |

|---|---|---|

| Temperature | Increased temperature leads to higher degradation rates. | nih.gov |

| pH | Affects hydrolysis rates, with faster degradation at extreme pH values. | usda.govuiowa.edu |

| Dissolved Organic Matter & Nitrates | Can mediate indirect photodegradation. | chemrxiv.org |

This table is interactive. Click on the headers to sort.

Impact of Climatic Variables on Environmental Transformations of Dimethachlor OXA

The environmental transformation of dimethachlor and the subsequent formation and persistence of its oxanilic acid metabolite, this compound, are intrinsically linked to climatic variables. Factors such as temperature, soil moisture, and light intensity can significantly influence the rates of degradation and transformation pathways. While specific quantitative data on the direct impact of these variables on this compound formation and persistence is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar chloroacetanilide herbicides, such as S-metolachlor.

Temperature: An increase in temperature generally accelerates the microbial and chemical degradation of parent herbicides in the soil. illinois.edu This, in turn, can lead to a faster formation of metabolites like this compound. For instance, modeling studies on S-metolachlor have shown that under high-temperature scenarios, the degradation of the parent compound is higher. pbl.nl This suggests that in warmer climates, the initial formation of this compound from dimethachlor may be more rapid. The Arrhenius equation, which quantifies the temperature dependence of reaction rates, indicates that higher temperatures increase the rate of degradation reactions for many chemical compounds. scielo.org.co Conversely, the persistence of the formed this compound itself will also be affected by temperature, with higher temperatures potentially leading to faster subsequent degradation of the metabolite, although specific studies on this compound are needed to confirm this.

Soil Moisture: Soil moisture is a critical factor influencing both the degradation of the parent compound and the fate of its metabolites. mdpi.com Higher soil moisture levels generally enhance microbial activity, which is a key driver in the degradation of chloroacetanilide herbicides. usda.gov Studies on metolachlor have demonstrated that increased soil moisture leads to increased degradation and a greater formation of non-extractable (bound) residues. usda.gov For S-metolachlor, its persistence was found to be shorter in soil with greater moisture content. scielo.br In very wet climatic scenarios, modeling of S-metolachlor indicated higher concentrations of its oxanilic acid (OXA) and ethanesulfonic acid (ESA) metabolites at the catchment outlet, partly due to higher river discharge and transport. pbl.nl This suggests that under conditions of heavy rainfall, both the formation and mobility of this compound could be enhanced. Conversely, in very dry scenarios, while the parent compound degradation is higher, a large share of the formed OXA and ESA metabolites are retained in the soil, potentially leading to their accumulation over time. pbl.nl

Research Findings on the Impact of Climatic Variables on S-Metolachlor and its Metabolites

While direct data for this compound is limited, a modeling study on S-metolachlor provides valuable insights into how climatic extremes may affect the fate of chloroacetanilide herbicides and their OXA metabolites.

| Climatic Scenario | Impact on Parent Herbicide (S-Metolachlor) | Impact on OXA/ESA Metabolites | Reference |

| Very Dry | Higher degradation, less retained in soil. | Large share retained in soil, potential for build-up over time. | pbl.nl |

| Very Wet | - | Higher concentrations at catchment outlet due to increased river discharge and transport. | pbl.nl |

| High Temperature | Higher degradation, less retained in soil. | Higher concentrations at catchment outlet. | pbl.nl |

Comparative Analysis of this compound Formation and Persistence Across Different Chloroacetanilide Herbicides

Dimethachlor belongs to the chloroacetanilide class of herbicides, which includes other widely used compounds such as metolachlor, alachlor (B1666766), and acetochlor (B104951). These herbicides share a common structural backbone and, upon degradation in the environment, can all form oxanilic acid (OXA) and ethanesulfonic acid (ESA) metabolites. dss.go.thmdpi.com However, differences in their specific chemical structures can influence the rate of formation and the persistence of their respective OXA metabolites.

Studies have consistently shown that the metabolites of chloroacetanilide herbicides, including the OXA and ESA derivatives, are often detected more frequently and at higher concentrations in ground and surface waters than their parent compounds. dss.go.thresearchgate.net This indicates that these metabolites are generally more mobile and persistent in the environment. researchgate.net

Formation and Relative Abundance: The formation of OXA metabolites is a significant degradation pathway for chloroacetanilides. In a study of Iowa's water sources, the general concentration pattern of chloroacetanilide compounds was found to be ESA > OA > parent compounds. dss.go.th This suggests that while both are major metabolites, the formation or persistence of ESA metabolites might be greater than that of OXA metabolites under those specific environmental conditions.

The European Food Safety Authority (EFSA) peer review of metolachlor highlights that its degradation in soil produces more ESA than OXA metabolites. nih.gov Furthermore, metolachlor ESA is considered more mobile in soil than metolachlor OXA. nih.gov While direct comparative studies for dimethachlor are less common, the structural similarities suggest that a similar pattern of preferential ESA formation might occur. A French study on pesticides in drinking water also found that metolachlor ESA was quantified in over 50% of samples, while metolachlor OXA was less frequently quantified. researchgate.net

Persistence and Detection in the Environment: The persistence of OXA metabolites is a key factor in their environmental impact. These metabolites are known to be more persistent than the parent herbicides. researchgate.net A study of various chloroacetanilide metabolites in Iowa groundwater found that the OXA and ESA metabolites were present in almost 75% of the samples, far more frequently than the parent compounds. dss.go.th

Data from a French national survey provides some comparative detection frequencies for various chloroacetanilide metabolites in drinking water, which can serve as an indicator of their relative persistence and mobility in the broader environment.

Detection and Concentration of Chloroacetanilide Metabolites in French Drinking Water

| Compound | Frequency of Quantification | Maximum Concentration (µg/L) | Median Concentration (µg/L) | Reference |

| This compound | 0.3% | 0.430 | 0.050 | nih.gov |

| Metolachlor OXA | >10% (less frequent than ESA) | Not specified | Not specified | researchgate.netnih.gov |

| Metolachlor ESA | >50% | 3.1 | Not specified | researchgate.netanses.fr |

| Metazachlor OXA | Present in all samples (headwater streams) | Not specified | Not specified | endsdhi.com |

| Alachlor ESA | 37% (in Mississippi River Basin) | Not specified | Not specified | researchgate.net |

| Acetochlor ESA | 71% (in Mississippi River Basin) | Not specified | Not specified | researchgate.net |

| Acetochlor OXA | 66% (in Mississippi River Basin) | Not specified | Not specified | researchgate.net |

Note: This table compiles data from different studies and locations; direct comparison should be made with caution. The data indicates the widespread presence of these metabolites.

While alachlor and acetochlor were historically major chloroacetanilide herbicides, their use has been restricted or banned in various regions. researchgate.net Metolachlor and dimethachlor are still in use in many areas. nerc.ac.uk The data suggests that the OXA and ESA metabolites of all these compounds are of significant environmental concern due to their persistence and mobility. The slightly different chemical structures of the parent compounds likely lead to variations in the precise rates of formation and degradation of their respective OXA metabolites, but all are considered more persistent than the parent herbicides. unl.edu

Environmental Occurrence, Distribution, and Transport Dynamics of Dimethachlor Oxa

Detection and Quantification of Dimethachlor (B1670658) OXA in Natural Waters

The transformation of dimethachlor to its more polar and water-soluble metabolites, such as dimethachlor OXA, influences their prevalence in aquatic systems. Monitoring studies have begun to document the occurrence of these metabolites, often finding them at concentrations equal to or greater than the parent herbicide.

While specific widespread monitoring data for this compound in groundwater is limited, studies on related chloroacetamide herbicides consistently show that their oxanilic acid metabolites are frequently detected in groundwater systems. These metabolites are often found more frequently and at higher concentrations than the parent compounds. For instance, studies in Iowa on acetochlor (B104951), alachlor (B1666766), and metolachlor (B1676510) revealed that their oxanilic and sulfonic acid metabolites were present in nearly 75% of groundwater samples, with median summed concentrations of the metabolites being significantly higher than those of the parent herbicides. This suggests that these metabolites are mobile and persistent enough to leach into groundwater.

In Germany, the environmental authorities have included a metabolite of dimethachlor, CGA 369873, in their recommendation list for groundwater monitoring due to a high number of findings, assigning it a high priority. umweltbundesamt.de This indicates a concern for the potential contamination of groundwater by dimethachlor metabolites. The parent compound, dimethachlor, is generally considered to have a low potential for leaching to groundwater based on its physicochemical properties. nih.gov However, terrestrial field dissipation studies have shown that dimethachlor's degradation products, including the oxanilic acid metabolite, can leach to a depth of 30 cm, often being found at greater depths than the parent compound. researchgate.net

The frequent detection of other chloroacetanilide metabolites in groundwater across various agricultural regions suggests a high likelihood of this compound also being present, particularly in areas with significant use of the parent herbicide. The spatial and temporal distribution would likely correlate with agricultural application seasons, with concentrations fluctuating based on rainfall patterns and hydrogeological conditions that influence leaching.

Table 1: General Findings on Chloroacetanilide Metabolites in Groundwater

| Compound Family | Common Metabolites | General Detection Frequency in Groundwater | Key Findings |

|---|---|---|---|

| Chloroacetanilides (e.g., acetochlor, alachlor, metolachlor) | Ethanesulfonic acid (ESA) and Oxanilic acid (OXA) derivatives | Often detected more frequently than parent compounds. | Metabolites are mobile and can be transported to groundwater before complete mineralization of the parent compound. |

| Dimethachlor | This compound (oxalamide) and Dimethachlor ESA (sulfonate) | Monitored in some regions due to potential for leaching. | Degradation products have been observed to leach to greater depths than the parent compound in field studies. researchgate.net |

This compound has been directly quantified in surface water bodies, confirming its transport from agricultural lands to aquatic ecosystems. A study focusing on the Danube and Tisza rivers documented the presence of dimethachlor and its metabolites. The average concentrations of this compound were found to be 1.51 µg/L in the Danube River and 1.43 µg/L in the Tisza River. These concentrations were comparable to or even higher than the parent compound, dimethachlor, which had average concentrations of 0.63 µg/L and 1.82 µg/L in the respective rivers.

The occurrence of chloroacetanilide metabolites in surface waters is a well-documented phenomenon. For example, monitoring in Iowa's surface waters showed that individual metabolites of acetochlor, alachlor, and metolachlor were detected from 2 to over 100 times more frequently than their parent compounds. The median summed concentration of these metabolites was 6.4 µg/L, significantly higher than the 0.13 µg/L for the parent compounds. This highlights the importance of including metabolites in water quality monitoring to fully assess the environmental fate of these herbicides.

The variability of this compound in surface waters is expected to be influenced by seasonal factors such as pesticide application periods and rainfall events that lead to runoff. mdpi.com Concentrations are likely to peak following application and significant precipitation, which would facilitate the transport of the mobile metabolite from agricultural fields into rivers and streams.

Table 2: Average Concentrations of Dimethachlor and its Metabolites in European Rivers

| Compound | Average Concentration in Danube River (µg/L) | Average Concentration in Tisza River (µg/L) |

|---|---|---|

| Dimethachlor (DMC) | 0.63 | 1.82 |

| This compound (OA) | 1.51 | 1.43 |

| Dimethachlor ESA | 0.01 | 0.08 |

Environmental Fate and Mobility within Soil and Aquatic Compartments

The fate and mobility of this compound are governed by its physicochemical properties and its interactions with soil and sediment. As a polar metabolite, its behavior is expected to differ significantly from that of the parent compound, dimethachlor.

For the parent compound, dimethachlor, batch equilibrium data suggest it is mobile to moderately mobile, with Koc values ranging from 90 to 474 mL/g. researchgate.net It is anticipated that this compound, being more polar and water-soluble, would have a lower affinity for soil organic carbon and clay particles, resulting in lower Koc and Kd values. This would lead to weaker adsorption and potentially higher desorption from soil and sediment particles.

Research on metolachlor and its oxanilic acid metabolite (metolachlor OA) in vegetative filter strips demonstrated that the parent compound was preferentially retained through adsorption compared to its metabolites. cdc.gov This suggests that this compound is likely to be more readily transported in the dissolved phase rather than being strongly bound to soil and sediment.

The potential for a pesticide or its metabolite to leach through the soil profile and reach aquifers is influenced by its persistence and mobility. While the parent compound dimethachlor is not expected to leach to groundwater based on its properties, its metabolites are of greater concern due to their increased mobility. nih.gov

The transformation of dimethachlor into more polar metabolites like this compound increases the risk of leaching. europa.eu The lower adsorption potential of these metabolites to soil particles means they are less retarded as they move with soil water, increasing the likelihood of them reaching greater depths and potentially contaminating groundwater. Terrestrial field dissipation studies have provided evidence of this, showing that dimethachlor metabolites, including the oxalamide (oxanilic acid), were observed to leach within the soil profile, often to greater depths than the parent compound. researchgate.net

Models used to estimate the leaching potential of pesticides, such as the Attenuation Factor (AF) model, rely on parameters like the soil-water partition coefficient (Kd) and the degradation half-life. mdpi.com Without specific experimentally determined values for this compound, its leaching potential can only be inferred. However, based on the behavior of analogous compounds, it is reasonable to conclude that this compound has a higher intrinsic leaching potential than dimethachlor.

Surface runoff is a significant pathway for the transport of pesticides and their metabolites from agricultural fields to surface water bodies. epa.gov The amount of a compound lost via runoff is dependent on its solubility, its partitioning between soil and water, the timing and intensity of rainfall relative to pesticide application, and land management practices.

For example, a study on metolachlor and its metabolites in buffalograss filter strips found that the trapping efficiency for the parent compound was significantly greater than for its more mobile oxanilic acid metabolite. cdc.gov This implies that under runoff conditions, a larger fraction of this compound would likely be transported off-site compared to dimethachlor. This is consistent with the detection of this compound in river systems, which are primarily fed by surface and subsurface runoff from agricultural landscapes. mdpi.com

Predictive Environmental Modeling of this compound Transport and Fate

Predictive environmental modeling is a critical tool for estimating the transport and ultimate fate of herbicide metabolites like dimethachlor oxanilic acid (OXA) in the environment. These models integrate data on the chemical's properties, soil characteristics, and climatic conditions to simulate its movement through soil and water systems. While specific models developed and validated exclusively for this compound are not extensively detailed in available research, the principles and models applied to analogous compounds, such as the oxanilic acid metabolite of metolachlor, provide a framework for understanding potential approaches.

Development and Validation of Catchment-Scale Transport Models

Catchment-scale models are designed to simulate the complex processes of pesticide transport over large, hydrologically-defined areas. These models are essential for assessing the potential for water resource contamination.

Model Frameworks: For chloroacetanilide herbicide metabolites, which include this compound, established models like Zin-AgriTra are utilized. uu.nl These are reactive transport models that can simulate the fate of multiple substances, including the parent herbicide and its transformation products. uu.nl The development of such a model for this compound would involve parameterizing it with specific data on its degradation rates and sorption characteristics. Degradation studies have determined that the half-life (DT50) of the parent compound, dimethachlor, can range from 40 to 70 days in soil and water, which is a critical input for fate modeling. nih.gov

Validation Process: The validation of any environmental model is a crucial step to ensure its predictive accuracy. epa.gov This process involves comparing model outputs with real-world data obtained from field and lysimeter studies. researchgate.netbcpc.org For this compound, a validation process would ideally involve:

Field Dissipation Studies: These studies measure the decline of the compound under actual agricultural conditions, providing data on persistence and leaching potential. epa.govcambridge.orgca.gov

Lysimeter Studies: Lysimeters are controlled experimental setups that allow for the collection of leachate, providing direct measurements of a chemical's potential to move through the soil profile and reach groundwater. researchgate.netbcpc.orgnih.gov

Groundwater Monitoring: Long-term monitoring of wells in areas of dimethachlor use can provide concentration data to which model predictions can be compared. Studies in the United States have frequently detected the oxanilic acid metabolites of other chloroacetanilide herbicides in groundwater, highlighting the importance of including these metabolites in monitoring and modeling efforts. dss.go.thca.gov

While the frameworks for such modeling exist, specific, validated catchment-scale transport models for this compound are not prominently featured in the scientific literature, indicating a potential area for future research.

Simulation of Breakthrough Dynamics and Concentration Reversal Trends

Understanding how concentrations of this compound change over time in soil and groundwater is key to assessing long-term environmental and health risks.

Breakthrough Dynamics: Breakthrough curves describe the movement of a solute, such as this compound, through a soil column. Simulating these dynamics helps predict the time it takes for the metabolite to reach a certain depth and the peak concentration that might be expected in groundwater. The simulation would depend on factors like the soil's hydraulic properties, the compound's sorption coefficient, and the rate of water infiltration. While the concept is well-established, specific experimental or simulated breakthrough curve data for this compound are not readily available.

Concentration Reversal Trends: A "trend reversal" refers to the point at which the concentration of a pollutant in groundwater begins to decline after mitigation measures, such as the cessation of parent herbicide application, are implemented. impel.euresearchgate.net Modeling is used to predict the timescale over which natural attenuation processes will lead to a decrease in contamination.

For a persistent and mobile metabolite like an oxanilic acid, this reversal can be significantly delayed. dss.go.th The simulation of concentration reversal for this compound would require a calibrated catchment-scale model and would consider:

The remaining mass of the parent compound in the soil available for transformation.

The degradation rate of this compound itself.

The hydrological dynamics of the catchment, including groundwater recharge and flow rates.

Predictive simulations for related compounds have shown that even after the parent herbicide is no longer used, it can take several years for the metabolite concentrations to fall below regulatory limits. impel.eu However, specific quantitative simulations detailing the expected timeline for concentration reversal of this compound have not been published.

Advanced Analytical Methodologies for Dimethachlor Oxa Research

Chromatographic and Mass Spectrometric Techniques for Trace Analysis

The cornerstone of modern trace analysis for compounds like dimethachlor (B1670658) OXA is the coupling of high-efficiency separation techniques with highly sensitive detection systems. Liquid chromatography and gas chromatography, interfaced with mass spectrometry, are the premier tools for this purpose. jelsciences.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely adopted and effective technique for the analysis of dimethachlor OXA and other polar oxanilic acid (OXA) metabolites. nih.govresearchgate.netusgs.govresearchgate.net Its high selectivity and sensitivity allow for the detection of trace levels of the compound in complex matrices such as surface and groundwater. researchgate.net The optimization of an HPLC-MS/MS method is a multi-faceted process aimed at maximizing the ionization and transmission of the target analyte to achieve the lowest possible limits of detection. chromatographyonline.com

Key Optimization Parameters:

Chromatographic Separation: Reversed-phase chromatography is typically employed. Columns such as C18 are effective for separating polar metabolites from other matrix components. nih.govmdpi.com Gradient elution using a mobile phase consisting of water and an organic solvent (methanol or acetonitrile) with additives is common. researchgate.netmdpi.com Additives like formic acid or ammonium (B1175870) formate (B1220265) are used to improve peak shape and enhance ionization efficiency. mdpi.comca.gov

Ionization: Electrospray ionization (ESI) is the standard interface. For OXA metabolites, the negative ion mode (ESI-) generally provides a stronger signal and is therefore preferred for quantification. researchgate.netnih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and reduces background noise. mdpi.com This involves selecting a specific precursor ion for this compound and monitoring its transition to one or more product ions after collision-induced dissociation (CID). nih.govmdpi.com The development of these methods can be accelerated using extensive libraries of optimized MRM transitions. shimadzu.com

Detailed mass spectrometric data from high-resolution systems like LC-ESI-QTOF and LC-ESI-ITFT provide precise information for identification and quantification.

Table 1: Example of HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Source |

| Instrument | LC-ESI-ITFT / LC-ESI-QTOF | nih.govmassbank.eu |

| Ionization Mode | Positive (ESI+) / Negative (ESI-) | researchgate.netnih.govmassbank.eu |

| Precursor Ion (m/z) | 252.123 [M+H]⁺ | nih.govmassbank.eu |

| Product Ions (m/z) | 220.096, 206.1165, 118.0651 | nih.govmassbank.eu |

| Collision Energy | 10-15% (nominal) | nih.govmassbank.eu |

| Column | Acclaim RSLC C18 / XBridge C18 | nih.govmassbank.eu |

This table is interactive. You can sort and filter the data.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net It is frequently used for the analysis of parent chloroacetanilide herbicides. nih.govresearchgate.net However, the direct analysis of highly polar and non-volatile metabolites like this compound by GC-MS is challenging. nih.gov Co-extracted components from the sample matrix can interfere with the analysis, and the high polarity of OXA metabolites makes them unsuitable for direct injection into a GC system. nih.gov

For GC-MS to be a viable option, a derivatization step is typically required. This process chemically modifies the analyte to increase its volatility and thermal stability. While specific derivatization protocols for this compound are not widely documented, the general approach would involve converting the carboxylic acid group into a less polar ester, making it amenable to GC analysis.

Despite these hurdles, GC-MS/MS remains a valuable tool in pesticide residue analysis, particularly when coupled with advanced extraction techniques like stir bar sorptive extraction (SBSE), which can be used for a range of compounds in a single method. nih.govresearchgate.netanses.fr

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective sample preparation is crucial to concentrate the analyte of interest and remove interfering substances from the matrix, thereby enhancing detection limits and ensuring analytical accuracy. aimspress.commilestonesrl.com

Solid-Phase Extraction (SPE) is the most common sample preparation technique for extracting chloroacetanilide metabolites, including this compound, from aqueous environmental samples. researchgate.netresearchgate.net The method involves passing a water sample through a cartridge packed with a solid adsorbent material that retains the target analyte. ca.govca.gov After the sample is loaded, interferences are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. ca.gov

The selection of the sorbent and elution solvent is critical for achieving high recovery. For polar metabolites like this compound, polymeric reversed-phase sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balance) and C-18 bonded silica (B1680970) are frequently used. researchgate.netca.govca.gov

Table 2: Common Solid-Phase Extraction (SPE) Protocols for OXA Metabolites

| Sorbent Type | Sample Volume | Elution Solvent | Target Analytes | Source |

| Oasis HLB | 50 mL | Methanol (B129727) | S-metolachlor OXA, Metolachlor (B1676510) ESA | ca.govca.gov |

| C-18 | 50 mL | 80/20 Methanol/Water (v/v) | Dimethenamid OXA, Alachlor (B1666766) OXA | researchgate.net |

| C-18 | 123 mL | Methanol (after ethyl acetate (B1210297) elution for parent) | Dimethenamid OXA & ESA | nih.gov |

| Carbon-based | 100 mL | Acetonitrile/Water | Chloroacetanilide & Chloroacetamide OXA/ESA | researchgate.net |

This table is interactive. You can sort and filter the data.

In line with the principles of Green Analytical Chemistry, there is a growing trend toward the miniaturization of sample preparation techniques. mdpi.com These advanced microextraction methods significantly reduce solvent consumption and sample volume while often improving extraction efficiency and detection limits. semanticscholar.orgmdpi.com

Several microextraction techniques are applicable to trace organic analysis:

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent phase (similar to that used in GC columns) to extract analytes from a sample. It has been successfully implemented in multiresidue methods that include pesticide metabolites. nih.govanses.fr

Solid-Phase Microextraction (SPME): SPME employs a fused silica fiber coated with a stationary phase. semanticscholar.org The fiber is exposed to the sample, where it adsorbs the analytes, which are then thermally desorbed directly into a GC or eluted with a solvent for LC analysis. mdpi.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent (1-4 mg) is packed directly into a syringe needle, allowing for the processing of small sample volumes and easy automation. semanticscholar.org

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that maximizes the surface area for rapid analyte transfer into the extraction solvent. mdpi.comfrontiersin.org

These techniques represent promising and efficient alternatives to conventional SPE for the analysis of this compound, offering enhanced sensitivity and a reduced environmental footprint. mdpi.comsemanticscholar.org

Isotopic and Spectroscopic Characterization for Mechanistic Insights

Beyond simple quantification, advanced analytical techniques can provide deeper insights into the structure, formation, and degradation of this compound. High-resolution mass spectrometry (HRMS) and compound-specific isotope analysis (CSIA) are two powerful approaches for this purpose.

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the confident identification of unknown compounds and the confirmation of elemental formulas. nih.govmassbank.eu The fragmentation patterns obtained in HRMS/MS experiments offer detailed structural information, which is invaluable for distinguishing between isomers and elucidating metabolic pathways. nih.govcornell.edu

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Instrument | Source |

| Molecular Formula | C₁₃H₁₇NO₄ | - | nih.govmassbank.eu |

| Monoisotopic Mass | 251.115758 g/mol | - | nih.govepa.gov |

| Precursor Ion (m/z) | 252.123 [M+H]⁺ | LTQ Orbitrap XL | massbank.eu |

| Key Fragment Ions (m/z) | 220.096, 206.1165, 118.0651 | maXis Impact (QTOF) | nih.gov |

This table is interactive. You can sort and filter the data.

Compound-Specific Isotope Analysis (CSIA): CSIA is a sophisticated technique used to trace the origin and transformation of contaminants in the environment. researchgate.net It measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. During degradation reactions, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, a phenomenon known as the kinetic isotope effect. researchgate.net This leads to a measurable change, or fractionation, in the isotopic composition of the remaining compound. By quantifying this isotopic fractionation, researchers can identify specific degradation pathways and assess the extent of transformation in the environment, providing powerful mechanistic insights that concentration analysis alone cannot offer. researchgate.net

Application of Stable Isotope Probing (SIP) for Biotransformation Pathway Elucidation

Stable Isotope Probing (SIP) is a powerful, culture-independent molecular technique that links the metabolic function of microorganisms to their identity within a complex environmental sample. By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the assimilation of the label into the biomass of active microbes.

While no direct SIP studies have been published focusing specifically on the biotransformation of this compound itself, the technique is highly relevant for elucidating the pathway of its formation from the parent compound, dimethachlor. Such an investigation would typically involve incubating soil or water samples containing native microbial communities with ¹³C-labeled dimethachlor. Microorganisms that actively metabolize dimethachlor, transforming it into metabolites like this compound, would incorporate the ¹³C into their cellular components, most notably their DNA.

This "heavy" ¹³C-DNA can then be separated from the "light" unlabeled DNA of non-active microbes using density-gradient ultracentrifugation. Subsequent sequencing of the ¹³C-labeled DNA allows for the identification of the specific microorganisms responsible for the herbicide's degradation. This approach provides direct evidence of the biotransformation process in situ. Studies on the related chloroacetamide herbicide metolachlor have successfully used DNA-SIP to identify the bacteria involved in its mineralization, setting a clear precedent for its application in dimethachlor research.

Table 1: Hypothetical DNA-SIP Experimental Design for Dimethachlor Biotransformation

| Step | Description | Key Parameter | Expected Outcome |

|---|---|---|---|

| 1. Substrate Preparation | Synthesis of the parent herbicide, dimethachlor, with uniform labeling of its phenyl ring with ¹³C. | ¹³C-labeled dimethachlor | A tracer molecule to follow the metabolic pathway. |

| 2. Microcosm Setup | Incubation of environmental samples (e.g., agricultural soil) with the ¹³C-dimethachlor substrate under controlled conditions. | Incubation time, temperature, moisture | Assimilation of the ¹³C label by active microorganisms. |

| 3. DNA Extraction | Total DNA is extracted from the microcosm samples after the incubation period. | High-yield, high-purity DNA | A mixture of ¹³C-labeled ("heavy") and ¹²C ("light") DNA. |

| 4. Isopycnic Centrifugation | The extracted DNA is subjected to cesium chloride (CsCl) density gradient ultracentrifugation to separate the heavy from the light DNA. | Centrifugation speed and time | Distinct bands of heavy and light DNA. |

| 5. Identification | The heavy DNA is isolated, and the 16S rRNA gene is amplified and sequenced to identify the microorganisms that assimilated the label. | Sequencing methodology (e.g., NGS) | Phylogenetic identification of the specific microbes that degrade dimethachlor into its metabolites, including this compound. |

Spectroscopic Techniques for Structural Confirmation in Degradation Studies

Confirming the chemical structure of transformation products like this compound is essential for degradation studies. High-resolution mass spectrometry (HRMS), especially when coupled with liquid chromatography (LC), is the definitive technique for this purpose. acs.org

The process of structural confirmation typically begins with the detection of a suspected metabolite in an environmental or laboratory sample. LC-HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can measure the mass of the ionized molecule with extremely high accuracy (typically within 5 ppm). This accurate mass measurement allows for the confident determination of the compound's elemental formula (e.g., C₁₃H₁₇NO₄ for this compound). nih.gov

To confirm the proposed structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of the suspected metabolite (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a fragmentation pattern, which serves as a structural fingerprint of the molecule. For this compound, with a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 252.123, characteristic fragments provide unequivocal evidence of its structure. For instance, a major fragment at m/z 220.096 corresponds to the loss of a methoxy (B1213986) group and a hydrogen, a common fragmentation pathway. nih.gov Analysis of these patterns, often compared against a synthesized analytical standard, allows for unambiguous structural elucidation. massbank.eumassbank.jp

Table 2: Spectroscopic Data for the Structural Confirmation of this compound

| Analytical Technique | Parameter | Observed Value / Result | Interpretation |

|---|---|---|---|

| LC-ESI-QTOF HRMS | Precursor Ion [M+H]⁺ | m/z 252.123 | Corresponds to the protonated molecule of this compound (C₁₃H₁₇NO₄). nih.gov |

| Accurate Mass | 251.1158 | Confirms the elemental composition C₁₃H₁₇NO₄. massbank.eu | |

| MS/MS Fragmentation (CID) | Major Fragment 1 | m/z 220.0958 | Corresponds to the loss of methanol (CH₃OH) from the precursor ion. nih.gov |

| Major Fragment 2 | m/z 148.1108 | Represents the 2,6-dimethylaniline (B139824) moiety with an attached ethyl group after further fragmentation. nih.gov | |

| Major Fragment 3 | m/z 132.0802 | Indicates the core 2,6-dimethylaniline structure. nih.gov |

Environmental Remediation and Mitigation Strategies for Dimethachlor Oxa Contamination

Adsorption-Based Removal Technologies in Aqueous Systems

Adsorption has emerged as a promising technology for the removal of pesticides and their metabolites from water. mdpi.comnih.gov This process involves the adhesion of contaminant molecules onto the surface of an adsorbent material. sswm.info Activated carbons, in particular, have been extensively studied for their efficacy in removing a wide range of organic pollutants, including herbicide transformation products. mdpi.comnih.govsswm.info

Efficacy of Activated Carbons for Dimethachlor (B1670658) OXA Adsorption

Research has demonstrated that activated carbons can be highly effective in adsorbing dimethachlor OXA from aqueous solutions. mdpi.comresearchgate.net Studies have shown that specific types of activated carbons, particularly those produced through chemical activation with potassium carbonate, exhibit high adsorption capacities for this compound, with removal efficiencies reaching up to 80%. mdpi.comresearchgate.net The effectiveness of both powdered activated carbon (PAC) and granular activated carbon (GAC) has been investigated, with both forms showing the ability to reduce concentrations of metolachlor (B1676510) metabolites, which are structurally similar to this compound, to below drinking water standards. jacobi.net

Bench-scale studies have indicated that a PAC dose of 20 mg/L with a contact time of 60 minutes can remove 40-45% of acetanilide (B955) degradation products from a specific water source. researchgate.net The efficiency of adsorption can be influenced by the initial concentration of the contaminant, with studies showing a decrease in the adsorption capacity at lower initial concentrations of similar compounds like metolachlor OXA. researchgate.net

Table 1: Efficacy of Activated Carbons on Herbicide Metabolite Removal

| Activated Carbon Type | Target Contaminant | Removal Efficiency | Reference |

|---|---|---|---|

| Potassium Carbonate Activated Carbons | Metolachlor OXA | >80% | mdpi.com |

| Powdered Activated Carbon (PAC) | Acetanilide Degradation Products | 40-45% | researchgate.net |

| Granular Activated Carbon (GAC) | Metolachlor Metabolites | Can reduce to <0.1 µg/L | jacobi.net |

Influence of Adsorbent Material Properties on Removal Efficiency

The physicochemical properties of the adsorbent material play a critical role in determining its efficiency in removing this compound. mdpi.comresearchgate.net Key factors include:

Porous Structure: A well-developed porous structure, especially a high micropore volume, is a primary factor governing the adsorption capacity. mdpi.com Micropores provide the reactive sites for adsorption, while mesopores facilitate the transport of the contaminant molecules to these sites. mdpi.com The size of the this compound molecule dictates that adsorption is possible in micropores around 2 nm. nih.gov

Surface Area: Activated carbons are known for their large specific surface area, which provides ample sites for adsorption to occur. sswm.infoufmt.br

Chemical Composition: The chemical nature of the adsorbent's surface also influences the adsorption process. mdpi.comresearchgate.net The presence of certain functional groups can enhance the interaction between the adsorbent and the adsorbate. nih.gov For instance, the removal of oxygen-containing functional groups can make the carbon surface more basic and less polar, which is desirable for the adsorption of organic molecules from aqueous solutions. nih.gov

Solution pH: The pH of the water can significantly impact the adsorption capacity. For anionic compounds like this compound, a lower pH can increase adsorption. mdpi.comresearchgate.net Studies on metolachlor OXA have shown that decreasing the pH to 2 can lead to removal efficiencies close to 100% for certain activated carbons. mdpi.comresearchgate.net

Table 2: Influence of Adsorbent Properties and Conditions on Removal Efficiency

| Property/Condition | Influence on Adsorption | Reference |

|---|---|---|

| High Microporosity | Increases adsorption capacity | mdpi.com |

| Mesoporosity | Facilitates transport to micropores | mdpi.com |

| Large Surface Area | Provides more adsorption sites | sswm.infoufmt.br |

| Surface Chemistry | Affects adsorbent-adsorbate interactions | mdpi.comnih.gov |

| Low Solution pH | Increases adsorption of anionic compounds | mdpi.comresearchgate.net |

Bioremediation Approaches and Microbial Attenuation

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants. academicjournals.org This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical remediation methods. academicjournals.org

Strategies for Enhancing Microbial Degradation in Contaminated Environments

The efficiency of microbial degradation of herbicides and their metabolites in soil and water can be enhanced through several strategies:

Nutrient Supplementation: The addition of nutrients, carbon sources, or electron donors can stimulate the activity of indigenous microbial populations capable of degrading contaminants. academicjournals.orgfrtr.gov

Bioaugmentation: This involves introducing specific, pre-selected microorganisms with known degradative capabilities into the contaminated environment. frtr.gov

Optimizing Environmental Conditions: Factors such as temperature, pH, and oxygen availability can be managed to create favorable conditions for microbial activity. frtr.gov For example, lower temperatures can slow down the degradation process. frtr.gov

Natural Attenuation: This relies on the natural processes of degradation without direct human intervention and is a component of many remediation strategies. researchgate.netwisconsin.gov

Isolation and Characterization of Dimethachlor and this compound Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading dimethachlor and its metabolites are crucial for developing effective bioremediation strategies. While specific studies on the isolation of this compound-degrading microorganisms are limited, research on the parent compound and structurally similar herbicides provides valuable insights.

Microorganisms from genera such as Pseudomonas, Achromobacter, and Stenotrophomonas have been reported to degrade various acetanilide herbicides. nih.gov Fungi, including species from the genera Aspergillus and Penicillium, have also been identified as effective degraders of metolachlor. mdpi.comresearchgate.net For instance, Penicillium oxalicum MET-F-1 was found to degrade 88.6% of a 50 mg/L metolachlor solution within 384 hours. mdpi.comresearchgate.net The degradation of metolachlor often proceeds through co-metabolism, where the microorganism utilizes another carbon source for growth while degrading the herbicide. mdpi.com

The process of isolating such microorganisms typically involves enrichment cultures, where soil or water samples from contaminated sites are incubated with the target compound as a primary source of carbon and energy. mdpi.comfrontiersin.orgnih.gov Subsequent screening and identification are performed to select the most efficient degrading strains. frontiersin.orgresearchgate.net

Table 3: Examples of Herbicide-Degrading Microorganisms

| Microorganism Genus/Species | Herbicide Degraded | Reference |

|---|---|---|

| Pseudomonas | Acetanilide herbicides | nih.gov |

| Achromobacter | Acetanilide herbicides | nih.gov |

| Stenotrophomonas | Acetanilide herbicides | nih.gov |

| Penicillium oxalicum | Metolachlor | mdpi.comresearchgate.net |

| Aspergillus flavus | Metolachlor | researchgate.net |

| Aspergillus terricola | Metolachlor | researchgate.net |

Assessment of Other Advanced Oxidation Processes and Remediation Technologies

Advanced Oxidation Processes (AOPs) are a group of chemical treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive species, primarily hydroxyl radicals. mdpi.comijcce.ac.irmdpi.com These processes include ozonation, Fenton and photo-Fenton reactions, photocatalysis, and UV/H₂O₂ systems. mdpi.comijcce.ac.irroutledge.com

While specific research on the application of AOPs for the degradation of this compound is not extensively documented in the provided search results, the principles of AOPs suggest their potential applicability. AOPs are known to be effective in mineralizing complex organic pollutants into simpler, less harmful compounds. mdpi.com However, challenges such as high energy consumption, the formation of secondary byproducts, and operational costs can limit their large-scale application. mdpi.com

Other in-situ remediation structures like constructed wetlands and vegetated ditches have also shown potential in reducing pesticide contamination in water bodies. endsdhi.com These systems can achieve significant reduction rates for various pesticides and their transformation products, including compounds structurally similar to this compound. endsdhi.com

Ecological Impact and Non Target Organism Interactions of Dimethachlor Oxa in Environmental Systems

Effects on Indigenous Microbial Communities in Soil and Water

The application of chloroacetamide herbicides can lead to significant, though sometimes transient, changes in the soil microbial environment. Studies on the parent compound, dimethachlor (B1670658), show that at high concentrations (100-fold the recommended rate), it can significantly increase soil respiration and microbial biomass, particularly in the initial weeks after application. nih.gov This suggests that some microorganisms may be able to utilize the herbicide as a carbon source. semanticscholar.orgnih.gov

However, this stimulation can be accompanied by a decrease in soil enzyme activities, such as dehydrogenase activity. nih.gov Enzyme activities are crucial indicators of soil health, involved in nutrient cycling and organic matter decomposition. semanticscholar.orgmdpi.com For instance, studies on other herbicides have shown varied effects on enzymes like urease and protease, with impacts depending on the herbicide type and concentration. semanticscholar.orgcabidigitallibrary.org

Research on dimethachlor revealed that high doses altered the microbial community composition, with a notable increase in the abundance of Proteobacteria, especially from the Pseudomonas and Achromobacter genera. nih.gov This shift indicates that certain bacterial groups are better equipped to tolerate or degrade the chemical. In-silico analysis predicted an increased expression of genes related to xenobiotic degradation pathways in these communities, supporting the observation of microbial adaptation. nih.gov Conversely, at recommended field application rates, dimethachlor appeared to have no adverse effects on the soil microbial community or its activities. nih.gov

The formation of dimethachlor OXA is a result of microbial metabolism in the soil. epa.gov The process for the analogous compound, metolachlor (B1676510), involves the initial displacement of a chlorine atom by glutathione (B108866), followed by enzymatic pathways that lead to the creation of metolachlor oxanilic acid (MOA) and metolachlor ethane (B1197151) sulfonic acid (MESA). epa.gov The presence of other chemicals, such as the fungicide chlorothalonil, can inhibit this process by impacting soil glutathione-S-transferase (GST) activity, thereby reducing the formation of these metabolites and increasing the persistence of the parent compound. nih.govusda.gov This highlights the complex interactions within the soil ecosystem that influence the fate and impact of herbicide transformation products.

Transformation products of chloroacetamide herbicides are frequently detected in groundwater and surface waters, often at concentrations higher than the parent compounds. researchgate.netacs.org Their increased polarity and resistance to degradation contribute to their mobility and persistence in aquatic systems. nih.govnih.gov

The response of aquatic bacterial communities to these transformation products is a critical area of research, as these microbes form the base of aquatic food webs and are essential for nutrient cycling. The potential for TPs like this compound to alter these fundamental processes underscores the need for a deeper understanding of their aquatic ecotoxicology.

Interactions with Non-Target Organisms within Aquatic and Terrestrial Ecosystems

The presence of herbicide transformation products in the environment raises concerns about their effects on organisms not targeted by the original pesticide application. These non-target effects can disrupt ecosystem structure and function.

While data specifically on this compound is scarce, the ecotoxicological profiles of metolachlor and its oxanilic acid (OXA) and ethane sulfonic acid (ESA) metabolites offer valuable insights. Generally, these primary degradates are considered less toxic than the parent compound to aquatic organisms. epa.gov However, their persistence and high concentrations in water bodies mean that chronic exposure is a significant concern. ecojustice.ca

Studies on metolachlor OXA have established its toxicity levels for various aquatic species. For example, the half-maximal effective concentration (EC50) for the green alga Pseudokirchneriella subcapitata was reported to be 57.1 mg/L. epa.gov Research on the parent compound, S-metolachlor, shows it is toxic to a range of aquatic life, with a 48-hour EC50 for the crustacean Daphnia magna of 26 mg/L and a 96-hour lethal concentration (LC50) for rainbow trout of 7.6 mg/L. semanticscholar.orgsyngenta.co.za Even at very low, environmentally relevant concentrations, prolonged exposure to S-metolachlor and its metabolite metolachlor-OA has been shown to cause behavioral changes, oxidative stress, and tissue damage in crayfish. ecojustice.ca

The following table summarizes the acute toxicity of metolachlor and its OXA metabolite on various aquatic organisms, providing a comparative basis for estimating the potential risk of this compound.

| Compound | Species | Endpoint | Value (mg/L) | Reference |

| Metolachlor OXA | Pseudokirchneriella subcapitata (Green Alga) | 5-day EC50 (biomass) | 57.1 | epa.gov |

| Metolachlor OXA | Lemna gibba (Duckweed) | 7-day EC50 (frond number) | >95.4 | epa.gov |

| S-Metolachlor | Daphnia magna (Water Flea) | 48-hour EC50 (immobility) | 26 | semanticscholar.org |

| Metolachlor | Daphnia magna (Water Flea) | 48-hour LC50 | 25 | epa.gov |

| S-Metolachlor | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 7.6 | syngenta.co.za |

| Metolachlor | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 1.1-3.9 | epa.gov |

This table is interactive. Click on the headers to sort the data.

It is crucial to note that while TPs may be less acutely toxic, their continuous presence in aquatic environments could lead to chronic effects that are not captured by standard short-term tests. ecojustice.caacs.org

Biomarkers are increasingly used as early warning signals to assess the sublethal effects of environmental pollutants on organisms. mdpi.comconicet.gov.ar These biochemical, physiological, or histological alterations can indicate exposure to and the effects of contaminants like herbicide transformation products before significant harm occurs at the population level. mdpi.comconicet.gov.ar

Common biomarkers used in ecotoxicological studies include enzymes related to oxidative stress, such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione S-transferases (GST). eaht.orgmdpi.com Exposure to pesticides can lead to an overproduction of reactive oxygen species (ROS), and the response of these antioxidant enzymes indicates the organism's attempt to mitigate cellular damage. mdpi.comnih.gov For example, studies on fish exposed to various pesticides have shown significant increases in GST activity, which is involved in the detoxification of xenobiotics. scielo.brscielo.br Similarly, exposure of crayfish to herbicide metabolites resulted in significantly higher SOD activity. nih.gov

Other key biomarkers include:

Acetylcholinesterase (AChE): An enzyme critical for nerve function, its inhibition is a common indicator of neurotoxicity. conicet.gov.ar

Genotoxicity markers: DNA damage, micronuclei formation, and other nuclear abnormalities in cells can indicate that a substance is mutagenic. scielo.brnih.gov

Lipid Peroxidation (LPO): Measured by levels of malondialdehyde (MDA), LPO is an indicator of oxidative damage to cell membranes. eaht.orgmdpi.com

Long-Term Ecological Implications of Environmental Persistence and Mobility

The long-term ecological risks of a chemical are intrinsically linked to its persistence (how long it lasts) and mobility (how it moves through the environment). nih.govfao.org Transformation products like this compound often exhibit properties that enhance both. They are typically more polar and water-soluble than their parent herbicides, which makes them less likely to bind to soil particles and more likely to leach into groundwater or be transported via surface runoff into aquatic ecosystems. nih.govacs.orgnih.gov

The persistence of these metabolites means that they can accumulate in water bodies, leading to chronic, low-level exposure for a wide range of non-target organisms. ecojustice.caacs.org The GUS (Groundwater Ubiquity Score) index for metolachlor OXA is calculated at 6.88, indicating a high leachability potential. herts.ac.uk This persistence and mobility contribute to the widespread detection of chloroacetamide TPs in groundwater and surface water, sometimes years after the parent compound has been banned or its use restricted. nih.govecojustice.ca

Future Research Directions and Emerging Paradigms in Dimethachlor Oxa Studies

Development of Integrated Multi-Scale Environmental Modeling Frameworks

Future research will increasingly rely on the development of integrated multi-scale environmental modeling frameworks to predict the environmental fate and transport of dimethachlor (B1670658) OXA. These models are crucial for understanding how the compound moves through and interacts with different environmental systems.

An example of such a framework is the Zin-AgriTra model, which has been used to assess the impact of climate change on the transport of other herbicide transformation products like metolachlor (B1676510) oxanilic acid (M-OXA) and metolachlor ethyl sulfonic acid (M-ESA). pbl.nlnih.govresearchgate.net This type of model couples climate projections with agrochemical reactive transport models to simulate various environmental scenarios, such as very dry, very wet, and high-temperature conditions. pbl.nlnih.gov

By adapting and applying similar integrated models for dimethachlor and dimethachlor OXA, researchers can:

Predict the compound's persistence and mobility in soil and water under different climatic conditions. pbl.nlnih.gov

Estimate its potential for leaching into groundwater and transport into surface water bodies. pbl.nl

Assess the long-term build-up of this compound in river systems. pbl.nlnih.gov

These modeling efforts will provide a critical tool for policymakers and environmental managers to assess risks and develop proactive strategies for water quality protection. researchgate.net

Exploration of Novel and Sustainable Remediation Technologies

The presence of persistent herbicide transformation products like this compound in water sources necessitates the development of effective and sustainable remediation technologies. Future research will likely focus on moving beyond conventional methods to explore more innovative and environmentally friendly solutions.

Promising areas of investigation include:

Adsorption on Novel Materials: Research into the adsorption of similar oxanilic acid transformation products, like metolachlor OXA, onto various materials has shown promising results. mdpi.com Activated carbons, particularly those derived from lignocellulosic residues and activated with potassium carbonate, have demonstrated high adsorption capacities for both the parent compound and its metabolites. mdpi.com Future studies should explore the efficacy of these and other novel adsorbents, such as biochar and nanomaterials, for the specific removal of this compound from water. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, have the potential to degrade persistent organic pollutants. Investigating the effectiveness of various AOPs, such as ozonation, UV/H2O2, and photo-Fenton processes, for the degradation of this compound will be a key research avenue.

Bioremediation and Enhanced Bioremediation: While some transformation products are more resistant to biodegradation than their parent compounds, exploring microbial strains or consortia capable of degrading this compound is a crucial area of research. anses.fr Enhanced bioremediation techniques, which involve stimulating the activity of indigenous or introduced microorganisms, could offer a sustainable in-situ remediation strategy. enviro.wiki

Nanoremediation: The use of nanomaterials, such as nano-zero-valent iron (nZVI) and graphene oxide nanoparticles, is an emerging field in environmental remediation. researchgate.net Research is needed to evaluate the potential of these technologies for the efficient and cost-effective removal of this compound from contaminated soil and water. researchgate.net

Comprehensive Identification and Characterization of Minor and Unknown Transformation Products

While this compound is a known transformation product of dimethachlor, the complete degradation pathway is likely more complex and may involve the formation of other minor or currently unknown transformation products (TPs). nih.govanses.fr A comprehensive understanding of these TPs is essential for a complete risk assessment, as they may also have toxicological relevance.

Future research in this area will involve:

Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) and Orbitrap MS, will be instrumental in identifying and structurally elucidating novel TPs in environmental samples. rsc.orguoa.gr These techniques allow for the detection of a wide range of compounds without the need for reference standards.

Laboratory Degradation Studies: Controlled laboratory experiments simulating various environmental conditions (e.g., photolysis, hydrolysis, microbial degradation) can help to systematically identify the transformation products of dimethachlor and this compound.

Metabolomics Approaches: Applying metabolomics techniques can help to identify the products of microbial metabolism of this compound, providing insights into the biodegradation pathways. researchgate.net

A recent study highlighted the importance of monitoring for a wide range of TPs, as some, like dimethachlor CGA369873, have been quantified for the first time in drinking water. anses.fr This underscores the need for ongoing research to identify all relevant breakdown products.

Advanced Understanding of Microbial Community Dynamics and Adaptations in Response to this compound

Future research should focus on:

Microbial Community Composition and Function: Studies have shown that high concentrations of the parent compound, dimethachlor, can alter microbial community composition, favoring the abundance of certain bacterial groups like Proteobacteria (specifically Pseudomonas and Achromobacter genera). researchgate.net It is important to investigate whether this compound elicits similar or different responses in microbial communities.

Functional Gene Expression: In-silico predictions have suggested that exposure to dimethachlor can lead to increased expression of genes related to xenobiotic degradation. researchgate.net Future research using metatranscriptomics and metaproteomics can confirm these predictions and identify the specific enzymes and pathways involved in the degradation of this compound.

Microbial Adaptation: Long-term exposure to this compound may lead to the adaptation of microbial communities, potentially enhancing their degradation capabilities. Investigating these adaptive responses can provide valuable insights for developing bioremediation strategies.

Understanding the complex interplay between this compound and microbial communities will be essential for assessing its long-term ecological impact and for harnessing the potential of microorganisms for its removal. aloki.hu

Application of High-Resolution Analytical Techniques for Environmental Speciation and Metabolomics

The accurate detection and quantification of this compound and its related compounds in complex environmental matrices require the use of sophisticated analytical techniques. High-resolution analytical methods are becoming indispensable for environmental speciation and metabolomics studies.

Key analytical techniques for future research include:

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This is the cornerstone for the analysis of polar, non-volatile compounds like this compound. Techniques like LC-QTOF-MS and LC-Orbitrap-MS provide the high mass accuracy and resolution needed to identify and quantify the compound and its transformation products at low concentrations in environmental samples. nih.govrsc.orguoa.gr

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is crucial for the structural confirmation of identified compounds and for developing highly selective and sensitive quantification methods. anses.franses.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for the structural elucidation of unknown transformation products and for studying the interactions of this compound with biological molecules. uliege.be

Metabolomics Platforms: The integration of multiple analytical platforms (e.g., LC-MS, GC-MS, NMR) in metabolomics studies will provide a comprehensive view of the metabolic response of organisms and ecosystems to this compound exposure. researchgate.netuliege.be

The continued development and application of these high-resolution techniques will be vital for advancing our understanding of the environmental chemistry and toxicology of this compound. uoa.gr

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting dimethachlor OXA and its metabolites in environmental samples?

- Methodology : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is widely used for targeted and untargeted analysis. For example, dimethachlor metabolites such as dimethachlor oxalamic acid and dimethachlor ESA can be identified using spectral libraries (e.g., mzCloud, mzVault) with >95% match accuracy . Internal standards like dimethachlor (as in alachlor studies) improve quantification reliability via isotope dilution or matrix-matched calibration .

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with solvents like hexane/acetone (1:1 v/v) is effective for isolating this compound from soil or water matrices .

Q. What are the primary degradation pathways of this compound in soil and aquatic environments?

- Degradation Kinetics : this compound degrades slowly in both sandy loam and loam soils, with a reduction from 35 mg/kg to 31 mg/kg after seven days under normal dosing. Hydrolysis and microbial activity drive degradation, yielding metabolites like dimethachlor oxalamic acid and dimethachlor SYN Na salt .

- Environmental Factors : Sunlight accelerates degradation in water (fivefold dose experiments), while dark conditions favor microbial transformation. Key intermediates include CGA 369873 and CGA 102935, identified via untargeted LC-HRMS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported half-lives of this compound across studies?

- Data Contradiction Analysis : Variations arise from differences in soil organic carbon content, pH, and microbial communities. For instance, loam soils with higher organic matter show slower degradation than sandy loam . Standardizing test conditions (e.g., OECD guidelines) and reporting soil physicochemical properties (e.g., texture, moisture) can improve cross-study comparability.

- Statistical Approaches : Use multivariate regression to isolate factors influencing degradation rates. Meta-analyses of existing datasets (e.g., from IC-HRMS studies) can identify outliers or systematic biases .

Q. What methodologies are effective for identifying and quantifying this compound metabolites in complex matrices?

- Untargeted Workflow : Employ LC-HRMS with data-dependent acquisition (DDA) to fragment precursor ions (e.g., m/z 300.0910 for dimethachlor ESA). Spectral matching against in-house libraries (e.g., mzVault) improves confidence .

- Quantification Challenges : Use surrogate standards (e.g., isotopically labeled dimethachlor) to correct matrix effects. For novel metabolites, semi-quantitative approaches like ion intensity ratios relative to parent compounds are viable .

Q. How does the persistence of this compound in soil impact non-target organisms and downstream ecosystems?

- Ecotoxicological Assessment : Chronic exposure studies in model organisms (e.g., Daphnia magna) can link residual this compound concentrations to sublethal effects (e.g., reproductive inhibition). Metabolite toxicity should also be evaluated, as compounds like CGA 39981 may exhibit higher bioactivity .

- Modeling Tools : Fugacity models predict environmental partitioning, while QSAR (Quantitative Structure-Activity Relationship) models estimate metabolite toxicity based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.